molecular formula C20H19N3O5S B2436027 N-(2-methoxyethyl)-4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzamide CAS No. 688055-49-4

N-(2-methoxyethyl)-4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzamide

Cat. No. B2436027
CAS RN: 688055-49-4
M. Wt: 413.45
InChI Key: GQWOKOKOMFCPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzamide is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)-4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives are synthesized through various chemical reactions and have shown a wide range of biological activities. For example, novel quinazolinone and benzamide derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticancer activities. These compounds are synthesized using different starting materials and through various chemical pathways, indicating the versatility of quinazoline derivatives in drug development and chemical synthesis (Abu‐Hashem et al., 2020).

Anticancer Properties

Quinazoline derivatives have been studied for their potential anticancer properties. For instance, a series of quinazolinone and benzamide derivatives were synthesized and showed significant anti-proliferative activity against cancer cell lines, highlighting their potential as anticancer agents (El-Hashash et al., 2018).

Antibacterial and Antimicrobial Evaluation

Some quinazoline derivatives have been synthesized and evaluated for their antibacterial activities. These compounds exhibit good potency against a variety of microorganisms, suggesting their potential use as antibacterial agents (Özyanik et al., 2012).

Tubulin Polymerization Inhibition and Vascular Disruption

Quinazolinone-based compounds have been designed as tubulin polymerization inhibitors and vascular disrupting agents, showcasing their potential in cancer therapy by inhibiting tubulin assembly and demonstrating anticancer activity across a large panel of cancer cell lines (Driowya et al., 2016).

properties

IUPAC Name

N-(2-methoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-26-7-6-21-18(24)13-4-2-12(3-5-13)10-23-19(25)14-8-16-17(28-11-27-16)9-15(14)22-20(23)29/h2-5,8-9H,6-7,10-11H2,1H3,(H,21,24)(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWOKOKOMFCPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzamide

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